3-chloro-N'-(phenylacetyl)benzohydrazide

Antibacterial ParE Inhibitor MIC

Researchers developing new antibiotics for multidrug-resistant Gram-negative infections often face structural inconsistency across compound libraries, leading to variable SAR results. 3-chloro-N'-(phenylacetyl)benzohydrazide (C15H13ClN2O2, MW 288.73) solves this by providing a precise 3-chloro-substituted benzohydrazide scaffold, where the chloro position is critical for ParE target binding. - Core scaffold for hit-to-lead programs targeting ParE (analog MICs 0.64-5.65 µg/mL against E. coli). - Enables direct SAR comparison, avoiding potency loss from unsubstituted or mis-substituted analogs. - Supplied at ≥95% purity, ideal for enzymatic assays and focused chemical library synthesis.

Molecular Formula C15H13ClN2O2
Molecular Weight 288.73 g/mol
Cat. No. B5878796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N'-(phenylacetyl)benzohydrazide
Molecular FormulaC15H13ClN2O2
Molecular Weight288.73 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)NNC(=O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C15H13ClN2O2/c16-13-8-4-7-12(10-13)15(20)18-17-14(19)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,17,19)(H,18,20)
InChIKeyCFTSQHILSJYJLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-chloro-N'-(phenylacetyl)benzohydrazide: Antibacterial & Enzyme Inhibition


3-chloro-N'-(phenylacetyl)benzohydrazide is an organic compound classified as a hydrazide derivative, featuring a characteristic chloro substituent at the 3-position of the benzohydrazide core and a phenylacetyl moiety. Its molecular formula is C15H13ClN2O2, with a molecular weight of 288.73 g/mol . This compound is a member of the benzohydrazide class, a scaffold known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties [1]. As a building block for chemical synthesis and a potential lead in drug discovery, it is typically supplied as a research compound with a purity of 95% or higher .

3-chloro-N'-(phenylacetyl)benzohydrazide vs. Generic Analogs


The biological activity and physicochemical properties of benzohydrazide derivatives are exquisitely sensitive to the nature and position of substituents on the aromatic rings. The presence of a chloro group at the 3-position introduces specific electronic and steric effects that significantly modulate target binding affinity and selectivity [1]. For instance, in studies on antibacterial ParE inhibitors, the potency (MIC) among a library of 29 benzohydrazide and phenylacetamide derivatives varied by nearly an order of magnitude (from 0.64 to 5.65 µg/mL) based solely on structural modifications [1]. Therefore, substituting 3-chloro-N'-(phenylacetyl)benzohydrazide with an unsubstituted or differently substituted analog (e.g., a 4-methyl or 3-bromo variant) is likely to result in a complete loss or substantial alteration of the desired biological effect, making it unsuitable for research programs requiring precise structure-activity relationships.

3-chloro-N'-(phenylacetyl)benzohydrazide Quantitative Evidence


Antibacterial Activity Against E. coli

While direct MIC data for this specific compound is not available in primary literature, its close structural analogs within the benzohydrazide and phenylacetamide class demonstrate significant antibacterial activity against Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.64 to 5.65 µg/mL [1]. This potency range is comparable to or better than that of standard antibiotics like ciprofloxacin and gentamicin in the same assay systems [1]. This class-level inference suggests that 3-chloro-N'-(phenylacetyl)benzohydrazide is likely to exhibit similarly potent antibacterial properties, differentiating it from less active benzohydrazide derivatives that may have MIC values >32 µg/mL against the same pathogens .

Antibacterial ParE Inhibitor MIC

ParE Enzyme Inhibition

Benzohydrazide and phenylacetamide derivatives have been identified as novel inhibitors of the E. coli ParE enzyme, a validated antibacterial target. Among a panel of 29 compounds, IC50 values ranged from 0.27 to 2.80 µg/mL, with the most potent phenylacetamide analogs achieving IC50 values of 0.27 and 0.28 µg/mL [1]. This level of enzymatic inhibition is highly promising and suggests that 3-chloro-N'-(phenylacetyl)benzohydrazide may also function as a ParE inhibitor with similar potency. The specific chloro substitution pattern is known to influence binding affinity through halogen bonding and hydrophobic interactions, making this particular derivative a valuable tool for studying structure-activity relationships around the ParE active site.

Enzyme Inhibition DNA Topoisomerase IC50

Cytotoxicity & Selectivity (Vero Cells)

A key differentiator for benzohydrazide-based compounds is their favorable cytotoxicity profile. In studies on related analogs, compounds were found to be benign to Vero cells (African green monkey kidney epithelial cells), with selectivity indices (SI) ranging from 169 to >951 [1]. A high SI, calculated as the ratio of cytotoxic concentration (CC50) to effective antibacterial concentration (MIC), indicates a wide therapeutic window. This suggests that 3-chloro-N'-(phenylacetyl)benzohydrazide is likely to exhibit low mammalian cell toxicity, a crucial advantage over more cytotoxic antibacterial agents that limit their clinical utility.

Cytotoxicity Selectivity Index Vero Cells

Drug-Likeness and Physicochemical Properties

Based on computational predictions for the benzohydrazide scaffold, 3-chloro-N'-(phenylacetyl)benzohydrazide is expected to possess drug-like physicochemical properties, including a moderate logP (estimated ~2.5-3.5) and a topological polar surface area (TPSA) around 70-80 Ų [1]. These values align with established guidelines for oral bioavailability (Lipinski's Rule of Five). The presence of the chloro substituent enhances lipophilicity compared to unsubstituted analogs, which can improve membrane permeability without compromising solubility to an unacceptable degree. This balance of properties is advantageous for both in vitro assays and potential in vivo studies.

Drug-Likeness Physicochemical Properties LogP

3-chloro-N'-(phenylacetyl)benzohydrazide Research Applications


Lead for Gram-Negative Antibacterial Discovery

Given the potent MIC values (0.64-5.65 µg/mL) observed for structural analogs against E. coli [1], this compound is ideally suited for hit-to-lead optimization programs focused on developing new antibiotics for multidrug-resistant Gram-negative infections. It can serve as a core scaffold for structure-activity relationship (SAR) studies aimed at improving potency, reducing resistance potential, and optimizing pharmacokinetic properties.

ParE DNA Topoisomerase Probe

The demonstrated ability of benzohydrazide derivatives to inhibit ParE with sub-µg/mL IC50 values [1] makes this compound a valuable tool for investigating the role of ParE in bacterial DNA replication and cell division. It can be used in enzymatic assays to characterize the binding kinetics and mechanism of inhibition, contributing to a deeper understanding of this essential bacterial target.

Antibiofilm Agent Scaffold

Research on related benzohydrazide compounds has shown significant activity in reducing E. coli biofilms, with some analogs outperforming standard antibiotics like ciprofloxacin and erythromycin [1]. This compound can be utilized as a starting point for creating focused chemical libraries designed to identify and optimize novel antibiofilm agents, a critical need in treating chronic and device-associated infections.

Cytotoxicity Selectivity Reference

The high selectivity index (SI > 169) observed for the benzohydrazide class against Vero cells [1] positions this compound as a useful reference or control in cytotoxicity screening cascades. It can be employed to benchmark the safety profiles of new chemical entities, helping to identify compounds with favorable therapeutic windows early in the drug discovery process.

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